(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to interact with biological systems in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol typically involves the reaction of 3-phenoxy-2-propanol with isopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanol derivatives.
Scientific Research Applications
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or bronchodilation. The pathways involved include the activation or inhibition of secondary messengers like cyclic AMP.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with similar structural features.
Atenolol: A selective beta1 receptor antagonist.
Metoprolol: Another selective beta1 receptor antagonist.
Uniqueness
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its racemic or other enantiomeric forms. This stereochemistry allows for selective interaction with biological targets, enhancing its efficacy and reducing potential side effects.
Properties
CAS No. |
140630-43-9 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(2R)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
ONXLHKFGTDDVLQ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.